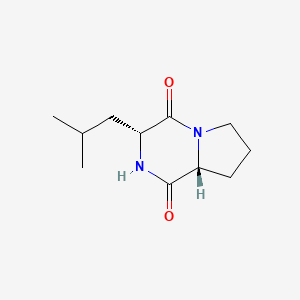

Cyclo(D-Leu-D-Pro)

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,8aR)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJNCZMRZAUNQT-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1C(=O)N2CCC[C@@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyclo(D-Leu-D-Pro): A Technical Guide to its Isolation from Marine Bacteria and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and characterization of the natural product Cyclo(D-Leu-D-Pro), a diketopiperazine (DKP) with notable biological activities. While the isolation of the L-L stereoisomer, Cyclo(L-Leu-L-Pro), is more commonly reported from marine bacteria, this document outlines a generalized, in-depth protocol applicable to the isolation of the D-D isomer, drawing from established methodologies for similar compounds from marine microbial sources. This guide also delves into the significant biological activities of Cyclo(Leu-Pro) stereoisomers, particularly their role in interfering with bacterial communication and biofilm formation.

Quantitative Data Summary

The stereochemistry of Cyclo(Leu-Pro) plays a crucial role in its biological efficacy. The following table summarizes the quantitative data on the differential biological effects of various Cyclo(Leu-Pro) stereoisomers. It is important to note that specific yield data for Cyclo(D-Leu-D-Pro) from marine bacteria is not extensively documented in publicly available literature; therefore, the presented biological activity data is a compilation from studies on various producing organisms.

| Compound | Producing Organism (Example) | Yield/Concentration | Target Organism/Assay | Biological Effect | Reference |

| Cyclo(D-Leu-D-Pro) | Pseudomonas sesami BC42 | 100 µg/mL | Colletotrichum orbiculare | Significant reduction in conidia germination and lesion occurrence. | [1][2][3] |

| Cyclo(L-Leu-L-Pro) | Bacillus amyloliquefaciens | MIC: 512 µg/mL | Listeria monocytogenes | Inhibition of biofilm formation and virulence. | [4][5] |

| Cyclo(L-Leu-L-Pro) | Pseudomonas sesami BC42 | 100 µg/mL | Colletotrichum orbiculare | Significant inhibition of conidia germination and appressorium formation. | [1][2][3] |

| Cyclo(L-Leu-D-Pro) | Bacillus cereus subsp. thuringiensis | MIC: 8 µg/mL | Aspergillus flavus | Strong inhibition of mycelial growth. | [6] |

| Cyclo(D-Leu-L-Pro) | Pseudomonas sesami BC42 | 100 µg/mL | Colletotrichum orbiculare | No significant antifungal activity. | [1][2][3] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and characterization of Cyclo(D-Leu-D-Pro) from marine bacteria. These protocols are a composite based on established techniques for the isolation of diketopiperazines from microbial cultures.[7][8][9][10]

Bacterial Fermentation

-

Strain Selection and Culture Media: Select a marine bacterial strain with the potential to produce diketopiperazines, such as species of Streptomyces, Bacillus, or Pseudomonas. A variety of marine-derived media can be utilized, with a typical example being a nutrient-rich broth containing peptone, yeast extract, and artificial seawater.

-

Inoculation and Incubation: Inoculate a starter culture of the selected bacterium into a larger volume of sterile fermentation broth. Incubate the culture at an optimal temperature (typically 25-30°C) with continuous agitation (e.g., 150-200 rpm) for a period of 7-14 days to allow for the production and accumulation of secondary metabolites.

Extraction of Crude Metabolites

-

Separation of Biomass and Supernatant: Following incubation, separate the bacterial cells from the culture broth by centrifugation at a high speed (e.g., 8,000-10,000 x g) for 20-30 minutes. The supernatant is expected to contain the secreted secondary metabolites.

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the supernatant using an organic solvent such as ethyl acetate or n-butanol. Mix the supernatant and the organic solvent in a 1:1 ratio, shake vigorously, and allow the layers to separate. Collect the organic phase, which now contains the extracted metabolites. Repeat this process multiple times to maximize the extraction yield.

-

Concentration: Evaporate the pooled organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of Cyclo(D-Leu-D-Pro)

This multi-step process utilizes various chromatographic techniques to isolate the target compound from the complex crude extract.

-

Silica Gel Column Chromatography:

-

Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents with increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol). Collect fractions of the eluate.

-

-

Thin Layer Chromatography (TLC):

-

Monitoring Fractions: Spot a small amount of each fraction from the column chromatography onto a TLC plate.

-

Development: Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Visualization: Visualize the separated compounds under UV light or by using a staining reagent (e.g., iodine vapor). Pool the fractions that contain compounds with a similar retention factor (Rf) to known diketopiperazine standards.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Utilize a reversed-phase C18 column.

-

Mobile Phase: Employ a gradient elution system, for example, starting with a high percentage of water with 0.1% trifluoroacetic acid (TFA) and gradually increasing the percentage of acetonitrile with 0.1% TFA.

-

Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 210-220 nm.

-

Fraction Collection: Collect the peak corresponding to the retention time of a Cyclo(D-Leu-D-Pro) standard.

-

Purity Analysis: Assess the purity of the collected fraction using analytical HPLC. Pool the pure fractions and lyophilize to obtain the purified compound.

-

Structure Elucidation

Confirm the identity and stereochemistry of the purified compound using a combination of spectroscopic and spectrometric techniques.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound using high-resolution mass spectrometry (HRMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR: Acquire one-dimensional proton and carbon NMR spectra to identify the chemical environment of each atom in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between protons and carbons, confirming the dipeptide structure.

-

Stereochemistry Determination: Compare the obtained NMR data with published data for all four stereoisomers of Cyclo(Leu-Pro) to confirm the D-Leu-D-Pro configuration.[11][12]

-

Visualizations

The following diagrams illustrate the key workflows and a proposed signaling pathway related to the biological activity of Cyclo(D-Leu-D-Pro).

Caption: Experimental workflow for the isolation and purification of Cyclo(D-Leu-D-Pro).

Caption: Proposed mechanism of quorum sensing inhibition by Cyclo(D-Leu-D-Pro).

Biological Activity and Signaling Pathways

Cyclo(Leu-Pro) and its stereoisomers have garnered significant attention for their ability to interfere with bacterial quorum sensing (QS) systems.[13][14][15] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process is crucial for regulating virulence factors, including biofilm formation and toxin production, in many pathogenic bacteria.

The proposed mechanism of action for Cyclo(D-Leu-D-Pro) as a quorum sensing inhibitor involves competitive binding to the signal receptor protein (e.g., LuxR-type proteins).[15] By occupying the binding site of the native autoinducer molecules, such as acyl-homoserine lactones (AHLs), Cyclo(D-Leu-D-Pro) can prevent the activation of the receptor and the subsequent upregulation of virulence genes. This disruption of the QS signaling cascade leads to a reduction in biofilm formation and the production of other virulence factors, thereby attenuating the pathogenicity of the bacteria without exerting direct bactericidal effects. This mode of action makes these compounds attractive candidates for the development of novel anti-virulence therapies that may be less likely to promote the development of antibiotic resistance.[4]

References

- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclic dipeptide cyclo(l-leucyl-l-prolyl) from marine Bacillus amyloliquefaciens mitigates biofilm formation and virulence in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purification of an antifungal compound, cyclo(l-Pro-d-Leu) for cereals produced by Bacillus cereus subsp. thuringiensis associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. archimer.ifremer.fr [archimer.ifremer.fr]

- 11. mdpi.com [mdpi.com]

- 12. Cyclo(l-Pro–l-Leu) of Pseudomonas putida MCCC 1A00316 Isolated from Antarctic Soil: Identification and Characterization of Activity against Meloidogyne incognita [mdpi.com]

- 13. Quorum quelling efficacy of marine cyclic dipeptide -cyclo(L-leucyl-L-prolyl) against the uropathogen Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Diketopiperazines from Microbial Sources

For Researchers, Scientists, and Drug Development Professionals

Diketopiperazines (DKPs) are a large and structurally diverse class of cyclic dipeptides produced by a wide array of microorganisms, including bacteria and fungi.[1][2][3][4][5][6] Their rigid six-membered ring structure serves as a privileged scaffold in medicinal chemistry, conferring metabolic stability and conformational constraint, which are desirable properties for drug candidates.[4][7][8] Microbial DKPs exhibit a remarkable range of biological activities, including antimicrobial, cytotoxic, antiviral, and quorum sensing inhibitory effects, making them a fertile ground for the discovery of new therapeutic agents.[1][4][5][6][7][8] This technical guide provides an in-depth overview of the biological activities of microbial DKPs, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Bioactivity Data of Microbial Diketopiperazines

The biological potency of diketopiperazines is typically quantified by metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) for cytotoxic and enzyme-inhibitory effects. The following tables summarize the quantitative data for various microbial DKPs across different biological assays.

Antimicrobial and Antifungal Activity

Diketopiperazines have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains.[9][10][11]

| Diketopiperazine | Microbial Source | Target Organism(s) | MIC (µg/mL) | Reference |

| Cyclo-(L-Pro-L-Val), Cyclo-(L-Pro-L-Leu), Cyclo-(L-Pro-L-Trp), Cyclo-(L-Pro-L-Phe) | Streptomyces antimicrobicus BN122 | Gram-positive bacteria | 32 - 256 | [12] |

| Cyclo(L-Leu-L-Pro) (Gancidin W) | Streptomyces sp. | Vancomycin-resistant Enterococcus faecalis | 12.5 | [11] |

| Combination of Cyclo(L-Leu-L-Pro) and Cyclo(L-Phe-L-Pro) | Aspergillus fumigatus | Escherichia coli, Staphylococcus aureus, Micrococcus luteus, Candida albicans, Cryptococcus neoformans | 0.25 - 1 | [11] |

| Verruculogen | Aspergillus tamarii | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | 1.56 - 3.13 | [10] |

| Indole DKP 3b | Synthetic | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | 0.39 - 1.56 | [10] |

| Indole DKP 3c | Synthetic | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | 0.39 - 1.56 | [10] |

| DKP 1 (tetrasubstituted) | Synthetic | Gram-positive strains | 2–8 µM | [9] |

| DKP 1 (tetrasubstituted) | Synthetic | Polymyxin-resistant E. coli | 8 µM | [9] |

| DKP 4 (free-amine-bearing) | Synthetic | Pandrug-resistant K. pneumoniae | 8 µM | [9] |

| Speramide C analog (Compound 4) | Aspergillus sclerotiorum | Vibrio parahaemolyticus | 8 | [13] |

| Speramide C analog (Compound 159) | Aspergillus sclerotiorum | Staphylococcus aureus | 64 | [13] |

| Compound 8 | Penicillium sp. ZJUT-34 | Enterococcus faecalis FA2-2 | 96 | [14][15] |

Cytotoxic Activity

Many microbial DKPs have shown potent cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents.[12][16]

| Diketopiperazine | Microbial Source | Cancer Cell Line(s) | IC50 | Reference |

| Cyclo-(L-Pro-L-Val), Cyclo-(L-Pro-L-Leu), Cyclo-(L-Pro-L-Trp), Cyclo-(L-Pro-L-Phe) | Streptomyces antimicrobicus BN122 | MDA-MB-231 (breast) | 32.00 - 57.08 µg/mL | [12] |

| HeLa (cervical) | 85.73 - 158.93 µg/mL | [12] | ||

| HepG2 (liver) | 276.89 - 323.48 µg/mL | [12] | ||

| Penicimutanin C | Penicillium purpurogenum G59 | HeLa, BGC-823 (gastric), MCF-7 (breast), K562 (leukemia), HL-60 (leukemia) | 5.0 - 11.9 µM | [13] |

| Preussin A and B | Preussia typharum | MIA PaCa-2 (pancreatic) | 6.6 nM and 9.1 nM | [17] |

| SF5280-415 | Aspergillus sp. SF-5280 | PTP1B enzyme | 14.2 µM | [13] |

| Naseseazine C | Streptomyces sp. | Antiplasmodial activity | 3.52 µM | [7] |

Quorum Sensing Inhibition

Diketopiperazines can interfere with bacterial cell-to-cell communication, known as quorum sensing (QS), which is a key regulator of virulence factor production and biofilm formation.[5][14][18][19] This anti-QS activity presents a promising strategy to combat bacterial infections without exerting direct bactericidal pressure, potentially reducing the development of resistance.

| Diketopiperazine | Microbial Source | Assay | Activity | Reference |

| O-dihydroxycyclopenol | Penicillium sp. ZJUT-34 | Violacein production in Chromobacterium violaceum ATCC12472 | 20.65% inhibition at 6.25 µg/mL | [14][15] |

| Cyclo(L-Leu-L-Pro) | Various bacteria | Forms stable complexes with LasR regulator in Pseudomonas aeruginosa | Inhibition of QS | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of diketopiperazines.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test diketopiperazine compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., gentamicin, ampicillin)

-

Negative control (broth only)

-

Solvent for dissolving the compound (e.g., DMSO)

Procedure:

-

Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the diketopiperazine in a suitable solvent. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to achieve a range of final concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

-

Controls: Include positive control wells with a known antibiotic, negative control wells with uninoculated broth, and vehicle control wells with the solvent used to dissolve the compound at the highest concentration tested.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test diketopiperazine compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Microplate reader

-

Positive control cytotoxic drug (e.g., doxorubicin)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[21]

-

Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the diketopiperazine compound. Include untreated control wells and positive control wells.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[20]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[22]

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a diketopiperazine against a specific enzyme. The specific substrate and detection method will vary depending on the enzyme being studied.[23][24]

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Test diketopiperazine compound

-

Assay buffer (optimized for pH and ionic strength for the specific enzyme)

-

96-well microplate

-

Microplate reader (spectrophotometer, fluorometer, or luminometer)

-

Positive control inhibitor

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and diketopiperazine inhibitor in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the diketopiperazine inhibitor. Include wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding to occur.[23]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Reaction Monitoring: Monitor the progress of the reaction over time by measuring the change in absorbance, fluorescence, or luminescence, depending on the nature of the substrate and product.[23]

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the uninhibited control. The IC50 value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.[23]

Signaling Pathways and Experimental Workflows

Diketopiperazines can modulate various cellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of these interactions and a general workflow for their discovery.

Quorum Sensing Inhibition Pathway

This diagram illustrates a simplified mechanism by which diketopiperazines can interfere with the LuxR-type quorum sensing system in Gram-negative bacteria.

Caption: Competitive inhibition of AHL binding to LuxR by diketopiperazines.

General Workflow for Bioactive DKP Discovery

This diagram outlines the typical experimental workflow for the isolation, characterization, and biological evaluation of novel diketopiperazines from microbial sources.

Caption: Workflow for discovery and development of microbial diketopiperazines.

DKP Biosynthesis via Non-Ribosomal Peptide Synthetases (NRPS)

This diagram shows a simplified representation of the biosynthesis of a diketopiperazine by a non-ribosomal peptide synthetase (NRPS) enzyme complex.

Caption: Simplified schematic of diketopiperazine biosynthesis by an NRPS.

Conclusion

Diketopiperazines from microbial sources represent a vast and largely untapped reservoir of chemical diversity with significant therapeutic potential. Their broad spectrum of biological activities, coupled with their inherent drug-like properties, makes them attractive starting points for drug discovery and development programs. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers dedicated to exploring the pharmacological landscape of these fascinating natural products. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel therapeutics to address unmet medical needs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - ProQuest [proquest.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 11. scispace.com [scispace.com]

- 12. Antibacterial and Anticancer Properties of Diketopiperazines from Streptomyces antimicrobicus BN122, an Endophyte in Oryza sativa var. glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Discovery of 2,5-diketopiperazine alkaloids with quorum sensing inhibitory activity from the marine fungus Penicillium sp. ZJUT-34 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial and Biofilm Inhibiting Diketopiperazines: Ingenta Connect [ingentaconnect.com]

- 20. benchchem.com [benchchem.com]

- 21. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jmb.or.kr [jmb.or.kr]

- 23. superchemistryclasses.com [superchemistryclasses.com]

- 24. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Antifungal Potential of Cyclic Dipeptides Against Aspergillus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

In the persistent search for novel antifungal agents, cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), have emerged as a promising class of compounds. Their inherent structural rigidity, stability, and diverse biological activities make them attractive scaffolds for drug development. This technical guide provides a comprehensive overview of the antifungal properties of cyclic dipeptides specifically targeting the clinically significant fungal genus Aspergillus. This document synthesizes quantitative data on their antifungal efficacy, details the experimental protocols for their evaluation, and visualizes the proposed mechanisms of action and experimental workflows.

Quantitative Antifungal Activity of Cyclic Dipeptides against Aspergillus

The antifungal efficacy of cyclic dipeptides is primarily quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism. The following tables summarize the reported MIC values for various cyclic dipeptides against different Aspergillus species, offering a comparative analysis of their potency.

Table 1: Antifungal Activity of Naturally Occurring and Synthetic Cyclic Dipeptides against Aspergillus Species

| Cyclic Dipeptide | Aspergillus Species | MIC (µg/mL) | Source Organism/Origin | Reference(s) |

| Phaeofungin | Aspergillus fumigatus | 8–16 | Phaeosphaeria sp. | [1] |

| Puwainaphycin/Minutissamide | Aspergillus fumigatus | 0.6 µM | Cyanobacteria | [1] |

| Compound C (unspecified) | Aspergillus niger | 6.25 | Unspecified Fungus | [1] |

| Tyrocidine Analogs | Aspergillus fumigatus | IC₅₀: 2.6 | Brevibacillus parabrevis | [1] |

| Balticidins A-D | Aspergillus fumigatus | - | Anabaena cylindrica | [1][2] |

| Simplicilliumtides J–M | Aspergillus versicolor | IC₅₀: 14 µM | Simplicillium obclavatum | [2] |

| Cyclo(L-Pro-L-Tyr) | Aspergillus spp. | 125-250 | Streptomyces sp. 150 | [3] |

| Cyclo(L-Pro-L-Phe) | Aspergillus spp. | - | Aspergillus flavus | [4] |

| Aspergilalkaloid A | Not specified | - | Aspergillus sp. HDN20-1401 | [5] |

Note: MIC values can vary based on the specific strain and the testing methodology used. IC₅₀ values represent the concentration required to inhibit 50% of fungal growth.

Proposed Mechanisms of Antifungal Action

The precise mechanisms by which cyclic dipeptides exert their antifungal effects on Aspergillus are still under active investigation. However, current evidence suggests a multifactorial approach that primarily involves the disruption of the fungal cell wall and membrane integrity, as well as interference with crucial signaling pathways.

Disruption of Cell Wall and Membrane Integrity

A primary mode of action for many antifungal peptides is the perturbation of the fungal cell envelope.[1] Cyclic dipeptides, with their amphipathic nature, are proposed to interact with the lipid bilayer of the fungal plasma membrane. This interaction can lead to pore formation, increased membrane permeability, and ultimately, leakage of essential intracellular components, resulting in cell death. The fungal cell wall, a structure absent in human cells, is another key target.[6][7] Some cyclic peptides, like the echinocandins, inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the Aspergillus cell wall.[6][7][8] While not all cyclic dipeptides act as glucan synthase inhibitors, their ability to disrupt the cell wall's structural integrity remains a plausible mechanism.

Interference with Fungal Signaling Pathways

Beyond direct physical damage to the cell envelope, cyclic dipeptides may also interfere with essential signaling cascades within the fungal cell. The calcineurin signaling pathway is a critical regulator of virulence, stress response, and cell wall integrity in Aspergillus.[9][10][11] Inhibition of this pathway has been shown to enhance the efficacy of cell wall-active antifungal agents.[9][10] It is hypothesized that some cyclic dipeptides may directly or indirectly inhibit components of the calcineurin pathway, leading to a compromised stress response and increased susceptibility to cellular damage.

Diagram of Proposed Antifungal Mechanism

Caption: Proposed mechanisms of antifungal action of cyclic dipeptides against Aspergillus.

Experimental Protocols for Antifungal Susceptibility Testing

The evaluation of the antifungal activity of cyclic dipeptides against Aspergillus is typically performed using standardized broth microdilution methods, such as those established by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[12][13][14][15] The following protocol outlines a general procedure based on these guidelines for determining the Minimum Inhibitory Concentration (MIC).

Materials

-

Aspergillus isolate(s) for testing

-

Cyclic dipeptide compound(s)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

2% Glucose solution (sterile)

-

Sterile saline solution (0.85% NaCl) with 0.05% Tween 80

-

Sterile, flat-bottom 96-well microtiter plates

-

Spectrophotometer or hemocytometer

-

Incubator (35-37°C)

Methodology

-

Preparation of Fungal Inoculum:

-

Culture the Aspergillus strain on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days to encourage sporulation.

-

Harvest the conidia by flooding the agar surface with sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a concentration of 0.5-5 x 10⁶ CFU/mL using a spectrophotometer or a hemocytometer.

-

Dilute this stock suspension in RPMI medium to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL in the test wells.

-

-

Preparation of Antifungal Agent Dilutions:

-

Dissolve the cyclic dipeptide in DMSO to create a high-concentration stock solution.

-

Perform serial twofold dilutions of the compound in RPMI medium in a separate 96-well plate to create a range of concentrations. The final concentrations should typically range from 0.03 to 64 µg/mL.

-

-

Broth Microdilution Assay:

-

Pipette 100 µL of each antifungal dilution into the corresponding wells of the test microtiter plate.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a positive control well (inoculum without the antifungal agent) and a negative control well (medium only).

-

Incubate the plates at 35°C for 48 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates or use a microplate reader to determine the lowest concentration of the cyclic dipeptide that causes complete inhibition of visible fungal growth. This concentration is the MIC.

-

Diagram of Experimental Workflow for MIC Determination

Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

Cyclic dipeptides represent a promising and largely untapped resource in the development of new antifungal therapies against Aspergillus. Their diverse structures and potent biological activities warrant further investigation. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the antifungal potency and selectivity of cyclic dipeptides.

-

Elucidation of Specific Molecular Targets: To gain a more precise understanding of their mechanisms of action.

-

In Vivo Efficacy and Toxicity Studies: To translate the in vitro findings into potential clinical applications.

-

Synergistic Studies: To explore the potential of using cyclic dipeptides in combination with existing antifungal drugs to enhance efficacy and overcome resistance.

This technical guide serves as a foundational resource for researchers dedicated to advancing the field of antifungal drug discovery. The provided data, protocols, and conceptual diagrams are intended to facilitate and inspire further exploration into the promising antifungal properties of cyclic dipeptides.

References

- 1. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New cyclic dipeptide discovered from deep-sea derived Aspergillus sp. HDN20-1401 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]

- 8. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcineurin Inhibition or Mutation Enhances Cell Wall Inhibitors against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combination of caspofungin with inhibitors of the calcineurin pathway attenuates growth in vitro in Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hub.hku.hk [hub.hku.hk]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Antibacterial Spectrum of Cyclo(D-Leu-D-Pro) Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the antimicrobial properties of the cyclic dipeptide (CDP) Cyclo(D-Leu-D-Pro). Cyclic dipeptides are a class of compounds known for a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1] This document summarizes the available quantitative data on the antimicrobial spectrum of Cyclo(D-Leu-D-Pro), details the standard experimental protocols for its evaluation, and illustrates key workflows. While research indicates significant bioactivity for various stereoisomers of Cyclo(Leu-Pro), data specifically detailing the antibacterial effects of the Cyclo(D-Leu-D-Pro) isomer against Gram-positive bacteria is limited. The focus of existing research has been more on its antifungal properties. For comparative context, data on the more extensively studied Cyclo(L-Leu-L-Pro) isomer is also presented.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[2]

1.1. Antimicrobial Spectrum of Cyclo(D-Leu-D-Pro)

Current research highlights the antifungal activity of Cyclo(D-Leu-D-Pro). Data on its specific activity against Gram-positive bacteria is not extensively available in the reviewed literature. One study noted its inhibitory effect on the germination of Colletotrichum orbiculare conidia at a concentration of 100 µg/mL.[1] Another study found it inhibited aflatoxin production and fungal growth at high concentrations (above 6 mg/mL).[3]

Table 1: Reported Antifungal Activity of Cyclo(D-Leu-D-Pro)

| Microorganism | Strain | Activity Metric | Value (µg/mL) | Reference |

|---|

| Colletotrichum orbiculare | - | Conidial Germination Inhibition | 100 |[1] |

1.2. Comparative Antibacterial Spectrum of Cyclo(L-Leu-L-Pro)

To provide a relevant benchmark for researchers, the antibacterial activity of the stereoisomer Cyclo(L-Leu-L-Pro) against Gram-positive bacteria is summarized below. This isomer has been shown to be effective against several clinically relevant pathogens.

Table 2: Antibacterial Activity of the Cyclo(L-Leu-L-Pro) Isomer

| Microorganism | Strain | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Enterococcus faecalis | - | MIC | (Most Sensitive) | [4] |

| Bacillus cereus | NR074540.1 | MIC | - | [4] |

| Staphylococcus aureus | - | MIC | - | [4] |

| Vancomycin-Resistant Enterococci (VRE) | 12 Strains | MIC | - |[5] |

Note: Specific MIC values for the strains listed in reference[4] were not provided in the abstract, only the relative sensitivity.

Experimental Protocols

Standardized methods are crucial for determining the antimicrobial efficacy of compounds like Cyclo(D-Leu-D-Pro). The following protocols are widely used in microbiology and drug discovery.

2.1. Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2][6]

Methodology:

-

Preparation of Compound: Prepare a stock solution of Cyclo(D-Leu-D-Pro) in a suitable solvent. Create a series of two-fold serial dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

2.2. Kirby-Bauer Disk Diffusion Assay

This is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial strain to an antimicrobial agent.[7][8]

Methodology:

-

Agar Plate Preparation: Use Mueller-Hinton agar plates, ensuring a uniform depth.

-

Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

-

Disk Application: Impregnate sterile paper disks with a known concentration of Cyclo(D-Leu-D-Pro). Aseptically place the disks onto the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation: The antimicrobial agent diffuses from the disk into the agar. If the bacterium is susceptible, a clear circular zone of no growth, known as the "zone of inhibition," will form around the disk. The diameter of this zone is measured to determine the degree of susceptibility.[7]

Visualized Experimental Workflows

The following diagrams illustrate the standard workflows for the antimicrobial testing protocols described above.

Caption: Workflow for the Broth Microdilution MIC Assay.

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Proposed Mechanism of Action

The precise mechanism of action for Cyclo(D-Leu-D-Pro) against Gram-positive bacteria is not yet fully elucidated. However, for related cyclic peptides, a primary proposed mechanism is the disruption of the bacterial cell membrane.[7] Cyclic peptides can often penetrate the lipid bilayer of the cell membrane, altering its structure and increasing permeability. This leads to a collapse of essential ion gradients across the membrane and ultimately results in rapid cell death.[9]

Other cyclic dipeptides have been shown to interfere with bacterial communication systems like quorum sensing. For example, Cyclo(Phe-Pro) disrupts the accessory gene regulator (agr) system in S. aureus, which controls the expression of virulence factors and biofilm formation.[7] Whether Cyclo(D-Leu-D-Pro) employs a similar mechanism requires further investigation.

Caption: Proposed Mechanism of Membrane Disruption by Cyclic Peptides.

Conclusion and Future Directions

Cyclo(D-Leu-D-Pro) is a cyclic dipeptide with demonstrated biological activity, particularly against fungi. While its antibacterial potential against Gram-positive bacteria is plausible given the activity of its stereoisomers, there is a clear need for further research to establish its specific antibacterial spectrum and potency. Future studies should focus on systematic screening against a broad panel of Gram-positive pathogens, including multidrug-resistant strains like MRSA and VRE, using standardized protocols as outlined in this guide. Elucidating its precise mechanism of action will be critical for its potential development as a novel therapeutic agent.

References

- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Antimicrobial and antibiofilm effects of cyclic dipeptide-rich fraction from Lactobacillus plantarum loaded on graphene oxide nanosheets [frontiersin.org]

Cyclo(D-Leu-D-Pro) and the Fungal Cell Wall: A Technical Guide to its Mechanism of Action

For Immediate Release

[City, State] – [Date] – In the persistent search for novel antifungal agents, the cyclic dipeptide Cyclo(D-Leu-D-Pro) has emerged as a molecule of interest. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a specific focus on its effects on the fungal cell wall. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, outlines key experimental methodologies, and visualizes putative signaling pathways to facilitate further investigation into this promising compound.

Introduction

Fungal infections pose a significant threat to human health and agriculture, necessitating the development of new and effective antifungal therapies. The fungal cell wall, a structure essential for viability and pathogenesis but absent in humans, represents a prime target for selective antifungal drugs. Cyclo(D-Leu-D-Pro) is a member of the diketopiperazine (DKP) class of cyclic peptides, which are known for their diverse biological activities, including antimicrobial properties.[1] While the precise mechanism of action for many DKPs remains under investigation, evidence suggests that their antifungal effects may be attributed to the disruption of the fungal cell membrane and/or the inhibition of crucial enzymes involved in cell wall biosynthesis.[2][3] This guide delves into the specifics of Cyclo(D-Leu-D-Pro)'s interaction with the fungal cell wall, consolidating the existing, though limited, research to provide a foundational resource for the scientific community.

Quantitative Data on Antifungal Activity

The antifungal efficacy of Cyclo(D-Leu-D-Pro) and its stereoisomers has been evaluated against various fungal pathogens. The following tables summarize the key quantitative findings from these studies.

Table 1: Inhibitory Effects of Cyclo(Leu-Pro) Isomers on Colletotrichum orbiculare

| Isomer | Concentration (µg/mL) | Inhibition of Conidial Germination (%) | Reduction in Lesion Area on Cucumber Leaves (%) | Reference |

| Cyclo(D-Leu-D-Pro) | 100 | 19.9 | Significant reduction | [2][3] |

| Cyclo(L-Leu-L-Pro) | 100 | 19.7 | Significant reduction | [2][3] |

| Cyclo(D-Leu-L-Pro) | 100 | Statistically insignificant | No significant activity | [2][3] |

Table 2: Minimum Inhibitory Concentration (MIC) of Related Diketopiperazines against Pathogenic Fungi

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Cyclo(L-Pro-d-Leu) | Aspergillus flavus | 8 | |

| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | [2] |

| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [2] |

Proposed Mechanism of Action on the Fungal Cell Wall

While direct enzymatic inhibition studies on Cyclo(D-Leu-D-Pro) are currently lacking in the scientific literature, the available evidence for related diketopiperazines strongly suggests that a primary mechanism of its antifungal action is the inhibition of chitin synthesis . Chitin is a vital structural component of the fungal cell wall, and its disruption leads to cell wall stress and, ultimately, cell lysis.

A key piece of evidence comes from studies on the related compound, cyclo-(L-Arg-D-Pro), which has been shown to inhibit family 18 chitinases by mimicking the structure of the reaction intermediate. This suggests that the diketopiperazine ring structure is well-suited for interaction with the active site of these enzymes. It is therefore hypothesized that Cyclo(D-Leu-D-Pro) adopts a similar inhibitory mechanism against fungal chitin synthases.

Hypothetical Signaling Pathway: Induction of the Cell Wall Integrity (CWI) Pathway

Disruption of the fungal cell wall by agents such as Cyclo(D-Leu-D-Pro) is known to trigger a compensatory response mediated by the Cell Wall Integrity (CWI) signaling pathway. This highly conserved pathway is crucial for maintaining cellular homeostasis under conditions of cell wall stress. Although direct experimental evidence for the activation of the CWI pathway by Cyclo(D-Leu-D-Pro) is not yet available, a hypothetical model based on the known effects of other cell wall-disrupting agents can be proposed.

In this model, the inhibition of chitin synthesis by Cyclo(D-Leu-D-Pro) would lead to a weakened cell wall. This damage is sensed by transmembrane proteins, which in turn activate a downstream MAP kinase cascade. The culmination of this cascade is the activation of transcription factors that upregulate the expression of genes involved in cell wall repair, including genes for chitin and glucan synthesis. This compensatory mechanism is a key survival strategy for fungi under cell wall stress.

Caption: Hypothetical Cell Wall Integrity (CWI) signaling pathway activation in response to Cyclo(D-Leu-D-Pro)-induced cell wall stress.

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of Cyclo(D-Leu-D-Pro), this section provides detailed protocols for key experiments.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of Cyclo(D-Leu-D-Pro) against a fungal isolate.

-

Materials:

-

Cyclo(D-Leu-D-Pro) stock solution (e.g., 1 mg/mL in a suitable solvent).

-

Fungal isolate.

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.

-

Perform serial twofold dilutions of the Cyclo(D-Leu-D-Pro) stock solution in the microtiter plate to achieve a range of final concentrations.

-

Add 100 µL of the fungal inoculum to each well containing the compound.

-

Include a drug-free growth control and a sterile medium control.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

-

Chitin Staining with Calcofluor White

This method visualizes changes in chitin distribution in the fungal cell wall following treatment with Cyclo(D-Leu-D-Pro).

-

Materials:

-

Fungal cells treated with Cyclo(D-Leu-D-Pro) and untreated controls.

-

Calcofluor White staining solution (e.g., 10 µg/mL in PBS).

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope with a DAPI filter set.

-

-

Procedure:

-

Harvest fungal cells by centrifugation.

-

Wash the cells twice with PBS.

-

Resuspend the cells in the Calcofluor White staining solution.

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Wash the cells twice with PBS to remove excess stain.

-

Resuspend the cells in a small volume of PBS and mount on a microscope slide.

-

Observe under the fluorescence microscope. Increased or aberrant fluorescence may indicate a compensatory chitin synthesis response to cell wall stress.

-

Quantification of Fungal Cell Wall Polysaccharides

This protocol allows for the quantitative analysis of chitin and glucan content in the fungal cell wall.

-

Materials:

-

Lyophilized fungal mycelia.

-

Sulfuric acid (72% and 6 M).

-

High-performance anion-exchange chromatography (HPAEC) system with a pulsed amperometric detector (PAD).

-

-

Procedure:

-

Hydrolyze a known amount of lyophilized mycelia with 72% sulfuric acid at room temperature for 3 hours.

-

Dilute the acid to 6 M and continue the hydrolysis at 100°C for 4 hours.

-

Neutralize the hydrolysate with saturated Ba(OH)2.

-

Centrifuge to remove the precipitate.

-

Analyze the supernatant for monosaccharide content (glucose for glucan and glucosamine for chitin) using an HPAEC-PAD system.

-

Compare the results from treated and untreated samples to determine the effect of Cyclo(D-Leu-D-Pro) on cell wall composition.

-

Caption: General experimental workflow for investigating the antifungal mechanism of Cyclo(D-Leu-D-Pro).

Conclusion and Future Directions

The available evidence, though indirect, points towards the inhibition of chitin synthesis as a primary mechanism of action for the antifungal activity of Cyclo(D-Leu-D-Pro). This disruption of the fungal cell wall likely triggers the Cell Wall Integrity signaling pathway as a compensatory survival response. However, to fully elucidate its mechanism and potential as a therapeutic agent, further research is imperative.

Future studies should focus on:

-

Direct enzymatic assays: To confirm the inhibitory effect of Cyclo(D-Leu-D-Pro) on purified fungal chitin synthases and determine its kinetic parameters.

-

Molecular modeling: To perform docking studies of Cyclo(D-Leu-D-Pro) with the active site of fungal chitin synthase to provide a theoretical basis for its inhibitory action.

-

Transcriptomic and proteomic analyses: To investigate the global changes in gene and protein expression in fungi upon treatment with Cyclo(D-Leu-D-Pro), with a particular focus on the components of the CWI pathway.

-

In vivo efficacy studies: To evaluate the antifungal activity of Cyclo(D-Leu-D-Pro) in animal models of fungal infections.

By addressing these research gaps, a more complete understanding of the antifungal properties of Cyclo(D-Leu-D-Pro) can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(D-Leu-D-Pro): A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(D-Leu-D-Pro) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of molecules, which has garnered interest for its biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of the known natural sources of Cyclo(D-Leu-D-Pro), delves into its putative biosynthetic pathways, and outlines the experimental methodologies for its study. Quantitative data on its biological activity is presented for comparative analysis, and key processes are visualized to facilitate a deeper understanding for research and development purposes.

Natural Sources of Cyclo(D-Leu-D-Pro)

Cyclo(D-Leu-D-Pro) is a naturally occurring secondary metabolite produced by a variety of microorganisms. The primary identified sources are bacteria, with a notable prevalence in the genus Pseudomonas.

Table 1: Microbial Sources of Cyclo(D-Leu-D-Pro) and Related Isomers

| Producing Organism | Compound(s) Identified | Reference(s) |

| Pseudomonas sesami BC42 | Cyclo(D-Leu-D-Pro), Cyclo(L-Leu-L-Pro), Cyclo(D-Leu-L-Pro) | [1][2][3][4] |

| Pseudonocardia endophytica VUK-10 | Cyclo(D-Leu-D-Pro), Cyclo(D-Leu-L-Pro) | |

| Endophytic fungus from Eucalyptus sp. | Cyclo(D-Leu-D-Pro) | |

| Achromobacter xylosoxidans | Cyclo(L-Leu-L-Pro) | |

| Streptomyces sp. KH-614 | Cyclo(Leu-Pro) (isomer not specified) | [1] |

| Lactobacillus plantarum | Cyclo(L-Leu-L-Pro) | [1] |

| Bacillus amyloliquefaciens | Cyclo(L-Leu-D-Pro) or Cyclo(L-Leu-L-Pro) |

Biosynthesis of Cyclo(D-Leu-D-Pro)

The biosynthesis of Cyclo(D-Leu-D-Pro) is not yet fully elucidated; however, based on the established principles of diketopiperazine formation in microorganisms, a putative pathway can be constructed. The synthesis involves two key stages: the formation of the D-amino acid precursors and the subsequent cyclization of these precursors.

Formation of D-Leucine and D-Proline

The production of D-amino acids in bacteria is primarily achieved through the action of amino acid racemases.

-

D-Leucine Formation : In Pseudomonas species, a broad-spectrum amino acid racemase, Alr, has been identified. While exhibiting the highest activity with lysine and arginine, this enzyme has been shown to have measurable activity on a range of amino acids. Notably, the alr gene was recovered in a genomic screen for D-leucine, suggesting it is a strong candidate for the production of the D-Leucine precursor.

-

D-Proline Formation : The origin of D-Proline is less certain. While Pseudomonas genomes contain annotated proline racemase genes (ProR), studies in Pseudomonas putida have shown that this enzyme has minimal activity on proline and instead functions as a hydroxyproline epimerase.

An alternative and highly plausible mechanism for the incorporation of both D-amino acids is through the action of an epimerization (E) domain integrated within a Nonribosomal Peptide Synthetase (NRPS). These domains catalyze the conversion of the L-amino acid to its D-epimer after it has been loaded onto the NRPS machinery.

Cyclodipeptide Assembly

The formation of the cyclic dipeptide structure is catalyzed by one of two major enzyme families:

-

Nonribosomal Peptide Synthetases (NRPSs) : These are large, modular enzymes that activate and tether amino acids, and then catalyze peptide bond formation. For diketopiperazine synthesis, a two-module NRPS is typically involved. The first module would activate and tether D-Leucine, and the second would do the same for D-Proline. A condensation (C) domain would then catalyze the formation of the dipeptide, which is subsequently released as a cyclic product by a terminal thioesterase (Te) domain. If the precursors are L-amino acids, the NRPS would require epimerization (E) domains within its modules to convert them to the D-form.[5][6]

-

Cyclodipeptide Synthases (CDPSs) : This is a more recently discovered family of smaller enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates, effectively intercepting them from the primary metabolic process of protein synthesis. A CDPS would bind D-Leu-tRNA and D-Pro-tRNA and catalyze the formation of the diketopiperazine ring.

Currently, the specific biosynthetic gene cluster responsible for Cyclo(D-Leu-D-Pro) production in Pseudomonas sesami has not been identified. However, the involvement of an NRPS with epimerization domains is a strong hypothesis.

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for Cyclo(D-Leu-D-Pro) via an NRPS with integrated epimerization domains.

Caption: Proposed biosynthesis of Cyclo(D-Leu-D-Pro) via racemization and NRPS assembly.

Biological Activity and Mechanism of Action

Cyclo(D-Leu-D-Pro) exhibits significant biological activity, primarily as an antifungal agent. The stereochemistry of the constituent amino acids plays a crucial role, with the homochiral isomers (D-D and L-L) generally showing higher activity than the heterochiral (D-L or L-D) isomers.[7]

Table 2: Quantitative Antifungal Activity of Cyclo(Leu-Pro) Isomers

| Compound | Target Organism | Activity Metric | Concentration | Effect | Reference(s) |

| Cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | 100 µg/mL | 19.9% inhibition | [1][2] |

| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | 100 µg/mL | 19.7% inhibition | [1][2] |

| Cyclo(D-Leu-L-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | 100 µg/mL | Statistically insignificant | [1][2] |

| Cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | Lesion Area Reduction | 100 µg/mL | Significant reduction | [1][2] |

| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Lesion Area Reduction | 100 µg/mL | Significant reduction | [1][2] |

| Cyclo(L-Pro-D-Leu) | Aspergillus flavus | Minimum Inhibitory Concentration (MIC) | 8 µg/mL | Inhibition of mycelial growth | [8] |

Proposed Mechanism of Action

The precise molecular targets of Cyclo(D-Leu-D-Pro) are still under investigation. However, based on studies of related diketopiperazines, several mechanisms have been proposed:

-

Disruption of Fungal Cell Membranes : The lipophilic nature of the leucine side chain combined with the rigid cyclic structure may allow the molecule to insert into and disrupt the integrity of the fungal plasma membrane.

-

Inhibition of Cell Wall Synthesis : The molecule may interfere with enzymes essential for the biosynthesis of fungal cell wall components like chitin and glucans.[1][2]

-

Interference with Quorum Sensing : Diketopiperazines are known to act as signaling molecules in bacteria and may interfere with fungal quorum-sensing pathways, thereby disrupting coordinated activities like virulence factor production and biofilm formation.[9][10][11]

The following diagram illustrates a potential signaling pathway impacted by cyclodipeptides, based on the disruption of membrane integrity.

Caption: Putative mechanism of action for Cyclo(D-Leu-D-Pro) via membrane disruption.

Experimental Protocols

While a complete, optimized protocol for the large-scale production and purification of Cyclo(D-Leu-D-Pro) from Pseudomonas sesami is not yet published, the following methodologies are based on established techniques for the isolation and characterization of microbial diketopiperazines.[1][8][12][13]

Fermentation and Extraction

-

Inoculum Preparation : A single colony of Pseudomonas sesami BC42 is used to inoculate a suitable liquid medium (e.g., Luria-Bertani or a defined minimal medium) and incubated at 28-30°C with shaking until the culture reaches the late logarithmic or early stationary phase.

-

Large-Scale Fermentation : The seed culture is used to inoculate a larger volume of the production medium. The fermentation is carried out for 3-5 days under the same temperature and agitation conditions.

-

Supernatant Separation : The culture broth is centrifuged at high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells. The supernatant is collected.

-

Solvent Extraction : The cell-free supernatant is extracted multiple times with an equal volume of an organic solvent, typically ethyl acetate. The organic phases are pooled.

-

Concentration : The pooled organic extract is concentrated to dryness under reduced pressure using a rotary evaporator.

Purification and Identification

-

Silica Gel Chromatography : The crude extract is redissolved in a minimal volume of solvent and subjected to silica gel column chromatography. A gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) is used to elute fractions of increasing polarity.

-

Thin-Layer Chromatography (TLC) : Fractions are monitored by TLC to identify those containing compounds of interest. Bioautography can be used at this stage to pinpoint fractions with antifungal activity.[1][2]

-

High-Performance Liquid Chromatography (HPLC) : The active fractions are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile).

-

Structure Elucidation : The purified compound is identified and its stereochemistry confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS) : To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 2D-NMR (e.g., COSY, HMBC) experiments to determine the chemical structure.

-

Chiral Chromatography or Marfey's Method : To confirm the D-configuration of the amino acid constituents.[8]

-

Experimental Workflow Diagram

Caption: General workflow for the isolation and identification of Cyclo(D-Leu-D-Pro).

Conclusion and Future Directions

Cyclo(D-Leu-D-Pro) is a promising bioactive natural product with demonstrated antifungal activity. While its primary natural sources appear to be bacterial, particularly within the genus Pseudomonas, the precise enzymatic machinery responsible for its synthesis remains to be identified. The elucidation of the specific NRPS or CDPS biosynthetic gene cluster will be a critical step in enabling the heterologous expression and engineered production of this and related compounds. Furthermore, a deeper investigation into its molecular targets and mechanism of action is warranted to fully understand its therapeutic potential. The development of optimized fermentation and purification protocols will be essential for producing sufficient quantities for preclinical and clinical evaluation. This guide serves as a foundational resource for researchers aiming to explore the potential of Cyclo(D-Leu-D-Pro) in drug discovery and development.

References

- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-ribosomal Peptide Synthases from Pseudomonas aeruginosa Play a Role in Cyclodipeptide Biosynthesis, Quorum-Sensing Regulation, and Root Development in a Plant Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Purification of an antifungal compound, cyclo(l-Pro-d-Leu) for cereals produced by Bacillus cereus subsp. thuringiensis associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Quorum Sensing Inhibition by Cyclic Dipeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. This process relies on the production, detection, and population-density-dependent response to small signal molecules called autoinducers. The interception of QS signaling, known as quorum quenching, represents a promising anti-virulence strategy that is less likely to induce drug resistance compared to traditional antibiotics. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring small molecules that have emerged as potent modulators of QS pathways. This technical guide provides an in-depth overview of the inhibition of key QS systems by CDPs, focusing on the underlying signaling pathways, quantitative inhibitory data, and detailed experimental protocols for their evaluation.

Core Quorum Sensing Systems and Mechanisms of Inhibition

Gram-negative bacteria, in particular, utilize well-characterized QS systems that are common targets for inhibitory compounds. This guide will focus on the LuxI/LuxR-type systems found in Vibrio fischeri and the interconnected Las, Rhl, and PQS systems in the opportunistic human pathogen Pseudomonas aeruginosa.

The LuxI/LuxR System in Vibrio fischeri

The LuxI/LuxR system is the archetypal QS circuit in Gram-negative bacteria.[1] At low cell density, the LuxR protein is produced but remains inactive.[2] The LuxI synthase produces a basal level of the acyl-homoserine lactone (AHL) autoinducer, N-(3-oxohexanoyl)-L-homoserine lactone (3O-C6-HSL).[2] As the bacterial population grows, the concentration of 3O-C6-HSL increases. Upon reaching a threshold concentration, 3O-C6-HSL binds to and activates LuxR.[2] The LuxR-AHL complex then acts as a transcriptional activator, binding to the lux box promoter region and upregulating the expression of target genes, including the luxI gene (positive feedback) and the genes responsible for bioluminescence (luxCDABE).[1][3]

Cyclic dipeptides can interfere with this process, often by acting as competitive antagonists of the LuxR receptor. They can bind to the same active site as the native AHL autoinducer, preventing the activation of LuxR and the subsequent downstream gene expression.[4]

LuxI/LuxR signaling pathway and CDP inhibition.

The Las, Rhl, and PQS Systems in Pseudomonas aeruginosa

P. aeruginosa possesses a complex and hierarchical QS network that regulates a wide array of virulence factors.[5] This network is primarily composed of the las, rhl, and pqs systems.

-

The las System: This system is at the top of the hierarchy and consists of the LasI synthase, which produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), and the cognate transcriptional regulator, LasR.[6] The LasR-3O-C12-HSL complex activates the expression of numerous virulence genes, including those for elastase (lasB) and alkaline protease, and also activates the rhl and pqs systems.[5][6]

-

The rhl System: This system is regulated by the las system and has its own autoinducer, N-butanoyl-L-homoserine lactone (C4-HSL), synthesized by RhlI.[6] The RhlR-C4-HSL complex primarily controls the production of rhamnolipids and the expression of other virulence factors.[7]

-

The pqs System: This quinolone-based system is interconnected with the las and rhl systems. The pqsABCDE operon synthesizes 2-heptyl-4-quinolone (HHQ), which is a precursor to the Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4-quinolone.[8][9] PQS and HHQ bind to the transcriptional regulator PqsR (also known as MvfR), leading to the autoinduction of the pqs operon and the regulation of virulence factors such as pyocyanin and elastase.[6][10] The PqsE protein, encoded by the pqs operon, also plays a role in regulating the rhl system.[8][9]

Cyclic dipeptides can inhibit these systems by competitively binding to the LasR and RhlR receptors, thereby preventing the binding of their native AHL autoinducers and downregulating the entire QS cascade.[6][11]

P. aeruginosa QS network and CDP inhibition.

Quantitative Data on Quorum Sensing Inhibition by Cyclic Dipeptides

The following tables summarize the quantitative data on the inhibitory effects of various cyclic dipeptides on QS-regulated virulence factors and gene expression in Pseudomonas aeruginosa PAO1.

Table 1: Inhibition of Virulence Factors by Cyclic Dipeptides in P. aeruginosa PAO1

| Cyclic Dipeptide | Concentration | Target Virulence Factor | % Inhibition | Reference |

| cyclo(L-Pro-L-Tyr) | 1.8 mM | Pyocyanin Production | 41% | [11] |

| 1.8 mM | Protease Activity | 20% | [11] | |

| 1.8 mM | Elastase Activity | 32% | [11] | |

| 1.8 mM | Biofilm Formation | 52% | [11] | |

| cyclo(L-Hyp-L-Tyr) | 1.8 mM | Pyocyanin Production | 47% | [11] |

| 1.8 mM | Protease Activity | 5% | [11] | |

| 1.8 mM | Elastase Activity | 8% | [11] | |

| 1.8 mM | Biofilm Formation | 50% | [11] | |

| cyclo(L-Pro-L-Phe) | 1.8 mM | Pyocyanin Production | 73% | [11] |

| 1.8 mM | Protease Activity | 77% | [11] | |

| 1.8 mM | Elastase Activity | 61% | [11] | |

| 1.8 mM | Biofilm Formation | 48% | [11] | |

| cyclo(L-Trp-L-Ser) | 1 mM | Pyocyanin Production | 75% | [12] |

| 1 mM | Biofilm Formation | 53% | [12] |

Table 2: Downregulation of QS-Related Genes by Cyclic Dipeptides in P. aeruginosa PAO1

| Cyclic Dipeptide | Concentration | Target Gene | % Downregulation | Reference |

| cyclo(L-Pro-L-Tyr) | Not Specified | lasI | Suppressed | [6] |

| lasR | Suppressed | [6] | ||

| rhlI | Suppressed | [6] | ||

| rhlR | Suppressed | [6] | ||

| cyclo(L-Hyp-L-Tyr) | Not Specified | lasI | Suppressed | [6] |

| lasR | Suppressed | [6] | ||

| rhlI | Suppressed | [6] | ||

| rhlR | Suppressed | [6] | ||

| cyclo(L-Pro-L-Phe) | Not Specified | rhlI | Downregulated | [6] |

| pqsR | Downregulated | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the QS inhibitory activity of cyclic dipeptides.

General Experimental Workflow for Screening QS Inhibitors

The following diagram outlines a typical workflow for the screening and characterization of QS inhibitors.

Experimental workflow for QSI discovery.

Protocol 1: Violacein Inhibition Assay in Chromobacterium violaceum

This assay is a common primary screen for QS inhibitors, as the production of the purple pigment violacein is under QS control.[13]

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472 or a CV026 biosensor strain)

-

Luria-Bertani (LB) broth and agar

-

Test compounds (cyclic dipeptides) dissolved in a suitable solvent (e.g., DMSO)

-

N-hexanoyl-L-homoserine lactone (C6-HSL) for CV026 biosensor

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Grow an overnight culture of C. violaceum in LB broth at 30°C with shaking.

-

Dilute the overnight culture to an OD600 of 0.1 in fresh LB broth.

-

In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.

-

Add 20 µL of the test compound at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a positive control (no compound). For CV026, add C6-HSL to induce violacein production.

-

Incubate the plate at 30°C for 24-48 hours without shaking.

-

After incubation, visually assess the inhibition of purple pigment production.

-

To quantify, add 100 µL of 10% SDS to each well to lyse the cells and solubilize the violacein.

-

Measure the absorbance at 585 nm using a microplate reader.

-

Calculate the percentage of violacein inhibition relative to the control.

Protocol 2: Pyocyanin Quantification Assay in Pseudomonas aeruginosa

This protocol quantifies the production of the blue-green virulence factor pyocyanin.

Materials:

-

Pseudomonas aeruginosa (e.g., PAO1)

-

LB broth

-

Test compounds

-

Chloroform

-

0.2 M HCl

-

Centrifuge and spectrophotometer

Procedure:

-

Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.

-

Inoculate fresh LB broth containing various concentrations of the test compound with the overnight culture to a starting OD600 of 0.05.

-

Incubate at 37°C with shaking for 18-24 hours.

-